2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity, and is substituted with chlorophenyl and fluorophenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiazolopyrimidine core: This can be achieved by reacting 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thiazolopyrimidine intermediate.
Substitution reactions: The intermediate is then subjected to nucleophilic substitution reactions with 2-fluoroaniline and chloroacetyl chloride to introduce the fluorophenyl and chlorophenyl groups.
Final coupling: The final step involves coupling the substituted thiazolopyrimidine with thioacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and thioxo groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the thiazolopyrimidine core is known for its activity against various biological targets. This compound could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-chlorophenyl)acetamide
- 2-((3-(4-fluorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups in 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide makes it unique. These substituents enhance its chemical stability, binding affinity, and biological activity compared to similar compounds with only one of these groups.
Properties
Molecular Formula |
C19H12ClFN4O2S3 |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H12ClFN4O2S3/c20-10-5-7-11(8-6-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,22,26)(H,23,24,27) |
InChI Key |
UDNTZDQHEKBQFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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